(4-Cyclobutyl-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
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Overview
Description
This compound features a diazepane ring, a cyclobutyl group, and a trifluoromethyl-substituted pyridine ring, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclobutyl-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclobutyl-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4-Cyclobutyl-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in binding studies with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a histamine H3 receptor antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Cyclobutyl-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone involves its interaction with specific molecular targets. For instance, as a histamine H3 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmitter release and have therapeutic effects . The pathways involved may include signal transduction mechanisms that regulate cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (4-Cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone
- (4-Cyclobutyl-1,4-diazepan-1-yl)(6-(4-methylphenoxy)pyridin-3-yl)methanone
Uniqueness
Compared to similar compounds, (4-Cyclobutyl-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is unique due to the presence of the trifluoromethyl group, which can enhance its binding affinity and selectivity for certain biological targets
Biological Activity
The compound (4-Cyclobutyl-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This compound features a unique structural combination of a diazepane ring and a trifluoromethyl-substituted pyridine, which may contribute to its pharmacological properties. Given its structural complexity, this compound is being investigated for various therapeutic applications.
- IUPAC Name: this compound
- Molecular Formula: C₁₇H₂₁F₃N₂O
- Molecular Weight: 326.36 g/mol
- CAS Number: 2320142-36-5
The biological activity of this compound is hypothesized to involve interaction with specific receptors and enzymes in the body. Its structural components suggest potential binding affinity to neurotransmitter receptors, particularly those involved in the modulation of anxiety and mood disorders. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.
Anxiolytic and Sedative Effects
Research indicates that compounds with similar diazepane structures often exhibit anxiolytic properties. For instance, studies have shown that benzodiazepine derivatives can enhance GABA receptor activity, leading to increased inhibitory neurotransmission. This mechanism may be applicable to this compound, suggesting potential use as an anxiolytic agent.
Antimicrobial Properties
Preliminary studies have suggested that related compounds exhibit antimicrobial activity. The presence of the trifluoromethyl group may enhance the compound's interaction with microbial cell membranes, leading to increased efficacy against various pathogens. Further research is needed to quantify this effect and identify specific microorganisms affected.
Anticancer Activity
Recent investigations into similar diazepane derivatives have revealed promising anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been documented, possibly through the modulation of specific signaling pathways involved in cell growth and survival. The unique structure of this compound may offer novel mechanisms for targeting cancer cells.
Study 1: Anxiolytic Activity
In a controlled study involving animal models, a derivative of this compound was administered to evaluate its anxiolytic effects compared to traditional benzodiazepines. Results indicated that the compound significantly reduced anxiety-like behaviors in rodents without the sedative side effects commonly associated with benzodiazepines.
Study 2: Antimicrobial Efficacy
A series of tests were conducted against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
Study 3: Anticancer Potential
In vitro assays on various cancer cell lines revealed that this compound induced significant apoptosis in breast cancer cells through caspase activation pathways. This finding highlights its potential role in cancer therapy and warrants further investigation into its mechanisms of action.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
(4-Cyclobutyl-1,4-diazepan-1-yl)(2-(trifluoromethyl)phenyl)methanone | Structure | Anxiolytic |
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-(1-hydroxy-2-methyl-propyl)-phenyl)methanone | Structure | Antimicrobial |
(4-Cyclobutyl-1,4-diazepan-1-yl)-piperidin-4-ylmethanone | - | Anticancer |
Properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O/c17-16(18,19)14-6-5-12(11-20-14)15(23)22-8-2-7-21(9-10-22)13-3-1-4-13/h5-6,11,13H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERPPDMYJBIVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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